2-(Pyridin-4-ylmethoxy)acetic acid hydrochloride hydrate
CAS No.: 1452518-57-8
Cat. No.: VC2987169
Molecular Formula: C8H12ClNO4
Molecular Weight: 221.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1452518-57-8 |
|---|---|
| Molecular Formula | C8H12ClNO4 |
| Molecular Weight | 221.64 g/mol |
| IUPAC Name | 2-(pyridin-4-ylmethoxy)acetic acid;hydrate;hydrochloride |
| Standard InChI | InChI=1S/C8H9NO3.ClH.H2O/c10-8(11)6-12-5-7-1-3-9-4-2-7;;/h1-4H,5-6H2,(H,10,11);1H;1H2 |
| Standard InChI Key | SZFSJJROWPXBPY-UHFFFAOYSA-N |
| SMILES | C1=CN=CC=C1COCC(=O)O.O.Cl |
| Canonical SMILES | C1=CN=CC=C1COCC(=O)O.O.Cl |
Introduction
2-(Pyridin-4-ylmethoxy)acetic acid hydrochloride hydrate is a chemical compound with the CAS number 1452518-57-8 and the molecular formula C₈H₁₂ClNO₄. It has a molecular weight of 221.64 g/mol . This compound is used in various chemical and biological research applications due to its unique structural properties.
Synthesis and Preparation
While specific synthesis methods for 2-(Pyridin-4-ylmethoxy)acetic acid hydrochloride hydrate are not detailed in the available literature, compounds with similar structures often involve reactions that form ether linkages and subsequent acidification to produce the hydrochloride salt. The synthesis typically involves the reaction of pyridine derivatives with chloroacetic acid or similar precursors in the presence of a base, followed by hydrochloric acid treatment to form the hydrochloride salt.
Safety and Handling
While specific safety data for 2-(Pyridin-4-ylmethoxy)acetic acid hydrochloride hydrate is not provided, compounds with similar structures often require careful handling due to potential irritant properties. General precautions include wearing protective clothing, gloves, and safety glasses when handling. It is advisable to consult a Safety Data Sheet (SDS) for detailed handling instructions.
Suppliers and Availability
The compound is available from several suppliers, including Apollo Scientific and Cymit Quimica, with prices varying based on quantity and supplier . For example, Cymit Quimica offers it at €953 for 1 gram and €606 for 500 mg .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume